5-Ethyl-2-methylphenyl 4-ethoxybenzoate
Description
5-Ethyl-2-methylphenyl 4-ethoxybenzoate is an ester derivative of 4-ethoxybenzoic acid, featuring a substituted phenyl group (5-ethyl-2-methylphenyl) as the alcohol moiety. Its molecular structure combines a benzoate backbone with ethoxy and alkyl substituents, influencing its physicochemical properties and applications.
The compound’s structural complexity—specifically the ethyl and methyl groups at the 5- and 2-positions of the phenyl ring—imparts steric hindrance and lipophilicity, distinguishing it from simpler benzoate esters. These characteristics likely enhance its stability and compatibility in formulations requiring controlled release or resistance to hydrolysis.
Properties
Molecular Formula |
C18H20O3 |
|---|---|
Molecular Weight |
284.3 g/mol |
IUPAC Name |
(5-ethyl-2-methylphenyl) 4-ethoxybenzoate |
InChI |
InChI=1S/C18H20O3/c1-4-14-7-6-13(3)17(12-14)21-18(19)15-8-10-16(11-9-15)20-5-2/h6-12H,4-5H2,1-3H3 |
InChI Key |
MUKJIXUMYKYNSC-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1)C)OC(=O)C2=CC=C(C=C2)OCC |
Canonical SMILES |
CCC1=CC(=C(C=C1)C)OC(=O)C2=CC=C(C=C2)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Lipophilicity: The branched alkyl chain increases hydrophobicity, likely enhancing solubility in non-polar solvents and compatibility with polymer matrices, as observed in analogous esters used in pharmaceuticals and coatings .
- Thermal Stability : Substituted benzoates like methyl 4-ethoxybenzoate exhibit higher melting points (77–79°C) compared to less hindered analogs, suggesting that the target compound may similarly resist thermal degradation.
Stability and Environmental Impact
- Hydrolytic Stability : Ethyl 4-ethoxybenzoate resists hydrolysis under neutral conditions but degrades in acidic/basic environments . The target compound’s steric shielding may further enhance stability, extending shelf life in formulations.
- Regulatory Considerations : Stringent purity requirements (≥98%) for pharmaceutical-grade esters suggest that the target compound’s synthesis would require rigorous purification to meet regulatory standards.
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